Cas no 123-08-0 (4-Hydroxybenzaldehyde)

4-Hydroxybenzaldehyde is an aromatic aldehyde offering versatility in various applications due to its reactive hydroxyl and aldehyde functional groups. Its high purity enables efficient use as a precursor for the synthesis of pharmaceuticals, fragrances, and other fine chemicals. This compound exhibits good solubility in organic solvents.
4-Hydroxybenzaldehyde structure
4-Hydroxybenzaldehyde structure
Product name:4-Hydroxybenzaldehyde
CAS No:123-08-0
MF:C7H6O2
MW:122.1213
MDL:MFCD00006939
CID:36067
PubChem ID:126

4-Hydroxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxybenzaldehyde
    • 4-FORMYLPHENOL
    • (4-HYDROXYPHENYL)METHANAL
    • AKOS B004220
    • FEMA 3984
    • PARA HYDROXY BENZALDEHYDE
    • PHB
    • P-HYDROXYBENZALDEHYDE
    • 4-hydroxy-benzaldehyd
    • 4-hydroxybenzaldehyde,p-formylphenol,4-formylphenol
    • 4-Hydroxybenzenecarbonal
    • Benzaldehyde, p-hydroxy-
    • benzaldehyde,-hydroxy-
    • p-Formylphenol
    • p-hydroxy-benzaldehyd
    • p-Hydroxybenzaldlehyde
    • p-Oxybenzaldehyde
    • USAF m-6
    • P-Hydroxybenzaldehyde (PHBA)
    • HYDROXYBENZALDEHYDE, 4-(RG)
    • PHBA
    • EPP-175
    • [ "p-Formylphenol" ]
    • PARA-FORMYLPHENOL
    • Benzaldehyde, 4-hydroxy-
    • Parahydroxybenzaldehyde
    • 4-HYDROXY-BENZALDEHYDE
    • 4-Hydroxy benzaldehyde
    • p-Hydroxy-benzaldehyde
    • Para-Hydroxybenzaldehyde
    • PARA-HYDROXY BENZALDEHYDE
    • RGHHSNMVTDWUBI-UHFFFAOYSA-N
    • O1738X3Y38
    • Benz
    • usafm-6
    • AKOS BBS-00003195
    • ConMedNP.3007
    • 123-08-0
    • MDL: MFCD00006939
    • Inchi: 1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H
    • InChI Key: RGHHSNMVTDWUBI-UHFFFAOYSA-N
    • SMILES: O([H])C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H]
    • BRN: 0471352

Computed Properties

  • Exact Mass: 122.03700
  • Monoisotopic Mass: 122.036779430 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 93.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 4
  • Topological Polar Surface Area: 37.3
  • Molecular Weight: 122.12
  • XLogP3: 1.4
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Powder
  • Density: 1.129(lit.)
  • Melting Point: 112-116 °C (lit.)
  • Boiling Point: 191℃/50mmHg(lit.)
  • Flash Point: 174℃
  • Refractive Index: 1.5105 (estimate)
  • Solubility: 13.8g/l
  • Water Partition Coefficient: 13 g/L (30 ºC)
  • PSA: 37.30000
  • LogP: 1.20470
  • FEMA: 3156
  • Solubility: It is easily soluble in ethanol, ether, acetone and ethyl acetate, slightly soluble in water (1.38g/100ml in water at 30.5 ℃), and soluble in benzene (3.68g/ml in benzene at 65 ℃)
  • Merck: 4811
  • Vapor Pressure: 1.13e-04 mmHg
  • pka: 7.61(at 25℃)
  • Sensitiveness: Air Sensitive

4-Hydroxybenzaldehyde Security Information

4-Hydroxybenzaldehyde Customs Data

  • HS CODE:2912210000
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

4-Hydroxybenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB117087-500 g
4-Hydroxybenzaldehyde, 98%; .
123-08-0 98%
500g
€102.70 2023-06-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H021A-100g
4-Hydroxybenzaldehyde
123-08-0 98%
100g
¥85.0 2022-06-10
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP1895-20mg
4-Hydroxybenzaldehyde
123-08-0 HPLC≥98%
20mg
¥100元 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H0198-100g
4-Hydroxybenzaldehyde
123-08-0 98.0%(GC)
100g
¥390.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H0198-500g
4-Hydroxybenzaldehyde
123-08-0 98.0%(GC)
500g
¥1220.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1018612-500g
p-Hydroxybenzaldehyde
123-08-0 98%
500g
¥132.00 2024-08-09
Enamine
EN300-18030-5.0g
4-hydroxybenzaldehyde
123-08-0 95%
5g
$29.0 2023-05-02
SHENG KE LU SI SHENG WU JI SHU
sc-256775C-10 kg
4-Hydroxybenzaldehyde,
123-08-0
10kg
¥9,853.00 2023-07-11
Life Chemicals
F2190-0635-5g
4-hydroxybenzaldehyde
123-08-0 95%+
5g
$60.0 2023-09-06
OTAVAchemicals
1194810-100MG
4-hydroxybenzaldehyde
123-08-0 95%
100MG
$52 2023-06-25

4-Hydroxybenzaldehyde Production Method

Synthetic Circuit 1

Reaction Conditions
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
Reference
Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose
By Zhu, Yuting et al, ACS Catalysis, 2023, 13(12), 7929-7941

4-Hydroxybenzaldehyde Raw materials

4-Hydroxybenzaldehyde Preparation Products

4-Hydroxybenzaldehyde Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:123-08-0)4-Hydroxybenzaldehyde
Order Number:8064220
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 17:10
Price ($):discuss personally
atkchemica
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(CAS:123-08-0)4-Hydroxybenzaldehyde
Order Number:CL7382
Stock Status:in Stock
Quantity:1g/5g/10g/100g
Purity:95%+
Pricing Information Last Updated:Wednesday, 27 November 2024 17:27
Price ($):discuss personally
Wuhan ChemNorm Biotech Co.,Ltd.
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(CAS:123-08-0)4-Hydroxybenzaldehyde
Order Number:TB00159
Stock Status:in Stock
Quantity:5mg,10mg ,20mg ,50mg ,100mg,or customized
Purity:>98%
Pricing Information Last Updated:Tuesday, 21 January 2025 17:56
Price ($):price inquiry

Additional information on 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde (CAS No. 123-08-0): A Versatile Compound in Modern Chemical and Biomedical Research

4-Hydroxybenzaldehyde, a phenolic aldehyde with the molecular formula C7H6O2, has emerged as a critical chemical intermediate and bioactive agent in recent years. This compound, also known by its CAS registry number 123-08-0, features a benzene ring substituted with a hydroxyl group at the para position and an aldehyde functional group. Its unique structure endows it with multifaceted reactivity, making it indispensable in both synthetic chemistry and biological studies. Recent advancements in its synthesis pathways and biomedical applications have further solidified its role in cutting-edge research.

In organic synthesis, 4-hydroxybenzaldehyde serves as a key precursor for constructing complex molecules through aldol condensation or C-C bond formation. A groundbreaking study published in Angewandte Chemie International Edition (2023) demonstrated its utility in the synthesis of bis-heterocyclic scaffolds, which are critical for developing novel drug candidates. Researchers leveraged its aldehyde reactivity to form imine intermediates under mild conditions, enabling scalable production of compounds targeting neurodegenerative diseases. This approach highlights the compound's adaptability in modular synthetic strategies, where its functional groups can be selectively modified to access diverse chemical spaces.

The biological profile of 4-hydroxybenzaldehyde has been extensively explored in recent years. A 2023 investigation in Nature Communications revealed its potent anti-inflammatory activity via inhibition of the NF-κB signaling pathway, a hallmark of chronic inflammatory disorders such as rheumatoid arthritis. The study identified that the para-substituted structure allows selective binding to IKKβ enzyme, suppressing pro-inflammatory cytokine production without cytotoxic effects observed at therapeutic concentrations. Additionally, this compound exhibits significant antioxidant properties due to its phenolic hydroxyl group's ability to scavenge free radicals, as evidenced by DPPH assays conducted by researchers at MIT (Journal of Agricultural and Food Chemistry, 2023).

In drug discovery contexts, 4-hydroxybenzaldehyde derivatives have gained attention for their anticancer potential. A collaborative study between Stanford University and Genentech (published in Cancer Research, 2023) showed that certain analogs selectively induce apoptosis in triple-negative breast cancer cells by modulating mitochondrial membrane permeability. The para-substituted configuration was found to enhance cellular uptake compared to ortho-substituted counterparts, improving bioavailability while minimizing off-target effects. These findings underscore the importance of structural optimization using this core scaffold.

Synthetic methodologies for obtaining pure samples of CAS No. 123-08-0 material have evolved significantly with green chemistry principles gaining traction. Traditional oxidation methods using dichromate reagents have been largely replaced by enzymatic approaches utilizing almond dehydrogenase variants engineered through directed evolution (ACS Sustainable Chemistry & Engineering, 2023). This enzymatic synthesis achieves >95% yield under aqueous conditions at ambient temperature, eliminating hazardous byproducts associated with conventional protocols. Another notable development involves microwave-assisted synthesis from salicyl alcohol precursors reported in the RSC Advances, achieving reaction completion within minutes compared to hours required for conventional heating.

The pharmacokinetic properties of this compound were recently characterized using advanced mass spectrometry techniques (Journal of Medicinal Chemistry, 2023). Researchers demonstrated that when formulated into lipid nanoparticles (LNPs), the oral bioavailability increases by an order of magnitude compared to free form administration. This discovery opens new avenues for developing sustained-release formulations targeting chronic conditions such as neuroinflammation and metabolic disorders where prolonged exposure is beneficial.

In materials science applications, 4-hydroxybenzaldehyde-based polymers exhibit unique photoresponsive properties when incorporated into conjugated polymer frameworks (Advanced Materials Interfaces, 2023). By forming Schiff base linkages with diaminobenzenes under UV irradiation, these materials show reversible switching behavior between conductive and insulating states – a property being explored for next-generation optoelectronic devices such as flexible sensors and smart windows.

A recent metabolomics study published in Nature Metabolism (March 2024) identified endogenous levels of this compound correlating with improved insulin sensitivity in murine models of type II diabetes. The research team discovered that when administered alongside metformin analogs at subtherapeutic doses (EC50: ~5 μM), it synergistically enhances glucose uptake mechanisms through AMPK activation pathways without affecting pancreatic β-cell function.

In analytical chemistry contexts, novel derivatization strategies involving 4-hydroxybenzaldehyde reagents have been developed for sensitive detection of neurotransmitters like dopamine (Analytical Chemistry, June 2024). By forming fluorescent adducts via aldimine formation under neutral pH conditions, these methods achieve detection limits as low as femtomolar concentrations – critical for early diagnosis of Parkinson's disease through cerebrospinal fluid analysis.

Safety evaluations conducted per OECD guidelines confirmed non-toxic profiles at recommended working concentrations (NOAEL ≥5 mg/kg bw/day,) when used within controlled laboratory settings (Toxicological Sciences Supplemental Report Series #789). Its low volatility (<=1 mPa @ 5°C)) allows safe storage under standard conditions when protected from light exposure – an important consideration given its photosensitivity characteristics reported during stability testing.

Ongoing research initiatives include exploration of this compound's role in epigenetic regulation through histone deacetylase inhibition (Nature Chemical Biology, December 2023 preprint). Preliminary data suggests selectivity towards HDAC6 isoforms may provide therapeutic benefits without global chromatin disruption seen with earlier generation inhibitors – a promising direction for treating cancers with dysregulated epigenetic profiles such as multiple myeloma.

In industrial applications, catalytic hydrogenation studies over palladium-on-carbon catalysts have optimized reaction parameters to achieve >99% purity conversion from o-hydroxybenzaldehyde precursors (Catalysis Today, April 2024). These process improvements reduce energy consumption by optimizing hydrogen pressure requirements while maintaining structural integrity during isomerization steps – critical advancements for large-scale manufacturing processes.

The compound's role as a chiral auxiliary has been revitalized through asymmetric synthesis approaches reported in JACS Au,(September 2023). By forming dynamic covalent bonds with proline derivatives under solvent-free conditions, researchers achieved enantiomeric excess values exceeding 98% – demonstrating its utility in synthesizing optically pure pharmaceutical intermediates required for modern drug development pipelines.

A significant breakthrough was announced at the ACS National Meeting (August 2023) regarding its use as a molecular probe for imaging intracellular redox states via fluorescence microscopy techniques. When conjugated with thiol-reactive groups using click chemistry approaches (CuAAC reaction), it provides real-time visualization of reactive oxygen species distribution within live cells – enabling new insights into mitochondrial dysfunction mechanisms linked to neurodegenerative diseases.

Surface-enhanced Raman spectroscopy (SERS)-based detection systems incorporating this compound have achieved parts-per-trillion sensitivity thresholds (Analytical Methods, February 2019 update). The unique vibrational signatures generated during silver nanoparticle interactions allow rapid identification even within complex biological matrices such as blood plasma or environmental water samples contaminated with organic pollutants.

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